molecular formula C6H16Br2N2O B13860838 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide

2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide

Cat. No.: B13860838
M. Wt: 292.01 g/mol
InChI Key: JLZALYAXHLRPTF-UHFFFAOYSA-N
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Description

2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is a chemical compound with the molecular formula C6H14N2O·2HBr It is a derivative of tetrahydrofuran, featuring two aminomethyl groups attached to the 2 and 5 positions of the tetrahydrofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Bis(aminomethyl)tetrahydrofuran typically involves the hydrogenation of 2,5-bis(aminomethyl)furan. This process uses a hydrogenation catalyst, such as Raney nickel, in the presence of a hydrogen supply source . The reaction is carried out in a non-aqueous solvent under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure hydrogenation reactors and efficient catalysts to achieve the desired product. The reaction conditions are optimized to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2,5-Bis(aminomethyl)tetrahydrofuran undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines, while substitution reactions can produce N-alkylated or N-acylated derivatives .

Scientific Research Applications

2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide involves its interaction with various molecular targets. The aminomethyl groups can form hydrogen bonds and other interactions with target molecules, influencing their activity. The compound’s effects are mediated through pathways involving these interactions, although specific details may vary depending on the application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5-Bis(aminomethyl)tetrahydrofuran Dihydrobromide is unique due to its specific substitution pattern and the presence of the dihydrobromide salt. This gives it distinct chemical properties and reactivity compared to other similar compounds .

Properties

Molecular Formula

C6H16Br2N2O

Molecular Weight

292.01 g/mol

IUPAC Name

[5-(aminomethyl)oxolan-2-yl]methanamine;dihydrobromide

InChI

InChI=1S/C6H14N2O.2BrH/c7-3-5-1-2-6(4-8)9-5;;/h5-6H,1-4,7-8H2;2*1H

InChI Key

JLZALYAXHLRPTF-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1CN)CN.Br.Br

Origin of Product

United States

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